molecular formula C10H8BrNO B1532392 1-Acetyl-3-bromoindole CAS No. 66417-73-0

1-Acetyl-3-bromoindole

Cat. No.: B1532392
CAS No.: 66417-73-0
M. Wt: 238.08 g/mol
InChI Key: AYFPZXVRXRMCQX-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Chemical Research and Development

Indole and its derivatives are ubiquitous in nature and synthetic chemistry, forming the core of many essential biomolecules and pharmaceuticals. jchr.orgbohrium.compcbiochemres.com Tryptophan, an essential amino acid, is a well-known indole derivative that serves as a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. bohrium.compcbiochemres.com The indole framework is also present in numerous alkaloids with significant pharmacological activities, including anticancer agents like vinca (B1221190) alkaloids and the antibiotic mitomycin. jchr.orgmdpi.com

The versatility of the indole scaffold has spurred extensive research, leading to the discovery of derivatives with a wide spectrum of biological activities, such as:

Anticancer bohrium.commdpi.com

Antimicrobial jchr.orgbiosynth.com

Antiviral pcbiochemres.combiosynth.com

Anti-inflammatory biosynth.commdpi.com

Antidiabetic mdpi.com

Neuroprotective mdpi.com

This broad range of applications underscores the importance of indole derivatives as a key class of heterocyclic compounds in modern drug discovery and development. biosynth.commdpi.com

Overview of Halogenated and Acetylated Indoles in Synthetic Endeavors

The introduction of halogen atoms and acetyl groups onto the indole ring system significantly influences its reactivity and biological profile. Halogenation, particularly at the C3 position, is a common strategy in the synthesis of indole alkaloids and other bioactive molecules. rsc.orgmdpi.com Bromoindoles, for instance, serve as versatile intermediates for cross-coupling reactions, allowing for the introduction of various substituents to build molecular complexity. mdpi.com The electron-withdrawing nature of halogens can also modulate the electronic properties of the indole ring, impacting its interaction with biological targets. rsc.org

Acetylation of the indole nitrogen (N1-position) is another crucial modification in indole chemistry. The N-acetyl group can act as a protecting group, preventing unwanted side reactions during further functionalization of the indole core. bhu.ac.inrsc.org Moreover, the acetyl group itself can be a key pharmacophoric feature, contributing to the biological activity of the final compound. nih.govniscpr.res.in The combination of halogenation and acetylation, as seen in 1-Acetyl-3-bromoindole, provides a synthetically useful building block with a unique reactivity profile, enabling the creation of diverse and complex indole-based molecules. mdpi.combhu.ac.in

Research Gaps and Opportunities for this compound Investigations

While halogenated and acetylated indoles are individually well-studied, the specific compound this compound presents opportunities for further investigation. Much of the existing literature focuses on its role as a synthetic intermediate. mdpi.com There is a relative scarcity of in-depth studies on its own physicochemical properties and potential biological activities.

Future research could focus on:

Detailed Spectroscopic and Structural Analysis: Comprehensive analysis using advanced techniques like 2D NMR and X-ray crystallography could provide deeper insights into its molecular structure and conformation. organicchemistrydata.orglehigh.edu

Exploration of Reaction Pathways: Investigating its reactivity in a broader range of chemical transformations beyond standard cross-coupling reactions could unveil novel synthetic methodologies.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, reactivity, and predict its behavior in various chemical environments. researchgate.net

Biological Screening: A systematic evaluation of this compound against a panel of biological targets could uncover previously unknown pharmacological properties.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable tool in both synthetic chemistry and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromoindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7(13)12-6-9(11)8-4-2-3-5-10(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFPZXVRXRMCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679659
Record name 1-(3-Bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66417-73-0
Record name 1-(3-Bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 1 Acetyl 3 Bromoindole

Electrophilic Substitution Reactions at the Indole (B1671886) Nucleus of 1-Acetyl-3-bromoindole

The indole ring is an electron-rich aromatic system, which typically undergoes electrophilic aromatic substitution (EAS) with high reactivity. nih.govniscpr.res.in The preferred site of attack for electrophiles is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). quimicaorganica.org

However, in this compound, the chemical landscape for EAS is significantly altered:

C3 Position Blocked : The most nucleophilic C3 position is already occupied by a bromine atom, preventing direct substitution at this site.

Due to this deactivation and the blocked C3 position, further electrophilic substitution on the this compound nucleus is challenging and not commonly reported. Any such reaction would require harsh conditions and would likely lead to substitution on the benzene (B151609) portion of the indole ring (at positions C4, C5, C6, or C7), with the specific regioselectivity being influenced by a complex interplay of electronic and steric factors. Friedel-Crafts acylation of N-protected indoles, for instance, has been studied, but these reactions often provide only moderate yields and can be limited in scope. researchgate.netnih.gov

Nucleophilic Addition Reactions Involving the this compound Scaffold

Direct nucleophilic addition to the indole ring is generally unfavorable due to its electron-rich nature. Instead, 3-haloindoles are known to undergo nucleophilic aromatic substitution (SNAr) reactions, where the halogen acts as a leaving group. researchgate.netnii.ac.jp The reactivity of this compound with nucleophiles is primarily centered on the displacement of the C3-bromide.

Studies on analogous 3-haloindoles have shown that reactions with potent nucleophiles, such as thiophenolates, can proceed to yield the corresponding 3-substituted products. nih.gov However, these reactions can be complex and sensitive to the reaction conditions, including the nature of the base and the halogen. For instance, in some cases, a competing reduction pathway is observed, where the nucleophile performs a halophilic attack, leading to the formation of a C3-anion which is subsequently protonated to give the debrominated product, 1-acetylindole (B1583761). nih.gov Copper-catalyzed reactions, such as the Rosenmund-von Braun reaction with copper cyanide, can also be employed to introduce nucleophiles at the C3 position, often with improved chemoselectivity over non-catalyzed pathways. nih.gov

Cross-Coupling Reactions Utilizing this compound as a Building Block

The carbon-bromine bond at the C3 position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools for carbon-carbon and carbon-heteroatom bond formation and represent the most significant utility of this compound in synthetic chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide. harvard.eduberkeley.eduwikipedia.org this compound is an effective substrate for this reaction, allowing for the introduction of a wide range of aryl and vinyl substituents at the C3 position. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base. nih.gov The N-acetyl group is stable under these conditions, making it a suitable protecting group for this transformation. This methodology provides a straightforward route to 3-arylindoles, which are important structural motifs in many biologically active compounds. rsc.org

Coupling Partner (Boronic Acid)Catalyst / LigandBaseSolventProductYield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane1-Acetyl-3-phenylindoleHigh
4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water1-Acetyl-3-(4-methylphenyl)indoleGood
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane1-Acetyl-3-(thiophen-2-yl)indoleGood

Note: The data in this table is representative of typical Suzuki-Miyaura reactions involving N-protected 3-bromoindoles and may not reflect specific experimental results for this compound itself, for which detailed public data is limited. Conditions are based on analogous transformations. nih.govrsc.org

Heck Coupling Reactions with Olefins

The Mizoroki-Heck reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene. nih.govbeilstein-journals.org this compound can be coupled with various olefins, such as acrylates, styrenes, and other vinyl compounds, to synthesize 3-alkenylindoles. nih.govresearchgate.net The reaction is catalyzed by a palladium catalyst and requires a base to regenerate the active catalyst. This reaction provides a powerful method for extending the carbon framework at the C3 position, leading to conjugated systems and precursors for further synthetic elaborations. liv.ac.uk

OlefinCatalyst / LigandBaseSolventProductYield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile (B52724)(E)-1-Acetyl-3-styrylindoleGood-High
n-Butyl acrylatePd(OAc)₂K₂CO₃DMF(E)-n-Butyl 3-(1-acetylindol-3-yl)acrylateGood
EthylenePdCl₂(PPh₃)₂NaOAcDMF1-Acetyl-3-vinylindoleModerate

Note: The data in this table is representative of typical Heck reactions involving aryl bromides and may not reflect specific experimental results for this compound itself. Conditions are based on standard Heck coupling protocols. beilstein-journals.orgresearchgate.net

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki and Heck reactions, the C3-bromo functionality of this compound allows it to participate in several other important transition metal-catalyzed transformations.

Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides to form internal alkynes. libretexts.orgorganic-chemistry.orgyoutube.com Using a palladium catalyst and a copper(I) co-catalyst, this compound can be reacted with various alkynes to yield 3-alkynylindoles. nih.govmdpi.com These products are valuable intermediates for constructing more complex molecules, including heterocycles and natural products. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org this compound can be coupled with primary or secondary amines to produce 3-aminoindole derivatives. nih.govsynthesisspotlight.com This reaction provides direct access to a key class of substituted indoles that are prevalent in medicinal chemistry.

N-Deprotection and Further Derivatization at the Indole Nitrogen of this compound

The 1-acetyl group serves as a protecting group for the indole nitrogen, preventing N-alkylation and modifying the reactivity of the indole ring. Its removal is a common and crucial step in many synthetic sequences. The deprotection of the N-acetyl group from this compound can be readily achieved under basic conditions. This hydrolysis reaction regenerates the N-H bond of the indole, yielding 3-bromoindole.

Commonly employed conditions for this transformation include treatment with bases such as:

Potassium carbonate (K₂CO₃) in methanol (B129727)

Sodium hydroxide (B78521) (NaOH) in aqueous alcohol

Sodium methoxide (B1231860) (NaOMe) in methanol

The resulting 3-bromoindole is itself a versatile intermediate. researchgate.net The free N-H position can be subsequently derivatized through various reactions, including alkylation, arylation, or acylation with different groups, allowing for the synthesis of a diverse library of N-substituted 3-bromoindoles for further functionalization. beilstein-journals.org

Functional Group Interconversions of the Acetyl Moiety

The N-acetyl group in this compound acts as a protecting group for the indole nitrogen, influencing the reactivity of the indole ring and providing a handle for further synthetic modifications. The interconversion of this acetyl moiety is a crucial aspect of its chemistry.

One of the fundamental transformations of the acetyl group is its removal through hydrolysis. This deprotection step is typically achieved under basic conditions. For instance, hydrolysis of 1-acyl-3-acetylindoles can be accomplished using potassium hydroxide in aqueous methanol, yielding the corresponding N-unsubstituted indole. chemijournal.com While specific studies on this compound are not extensively detailed in the reviewed literature, the general principle of base-catalyzed hydrolysis of N-acylindoles is a well-established method.

Another important transformation is the reduction of the acetyl group. The reduction of the carbonyl function in 3-acetylindoles to a hydroxyl group has been documented. For example, the reaction of 3-acetylindole (B1664109) with propanol (B110389) and NADPH in a phosphate (B84403) buffer can yield (R)-1-(1H-indol-3-yl)ethanol. researchgate.net While this example pertains to the C-3 acetyl group, the reduction of the N-1 acetyl group in this compound would be expected to proceed under similar reducing conditions, such as with sodium borohydride, to yield the corresponding N-(1-hydroxyethyl) derivative. It is important to note that N-acetylindoline and N-acetylindole have been shown to be stable under conditions of NaBH4 in acetic acid, suggesting that the choice of reducing agent and reaction conditions is critical for achieving the desired transformation.

The following table summarizes potential functional group interconversions of the acetyl moiety in this compound based on known reactions of related compounds.

TransformationReagents and ConditionsProduct
Deacetylation (Hydrolysis) KOH, aq. MeOH3-Bromoindole
Reduction to Alcohol NaBH4, Ethanol1-(1-Hydroxyethyl)-3-bromoindole

Reactivity of the Bromine Atom in this compound Towards Various Reagents

The bromine atom at the C-3 position of this compound is a key site for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions. This section explores its reactivity towards a range of reagents, primarily focusing on palladium-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. For 3-bromoindoles, these reactions provide efficient routes to C-3 arylated, alkenylated, and alkynylated products. The N-acetyl group in this compound modulates the electronic properties of the indole ring and can influence the efficiency and outcome of these coupling reactions.

The Heck reaction , the coupling of an unsaturated halide with an alkene, provides a means to introduce vinyl groups at the C-3 position. Similarly, the Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, is employed to synthesize 3-alkynylindoles. mdpi.com These reactions are generally applicable to bromoindoles and represent potential transformations for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction would allow for the introduction of various amine functionalities at the C-3 position of the indole ring.

In addition to palladium-catalyzed reactions, the bromine atom can undergo nucleophilic aromatic substitution reactions, although this is generally less facile for aryl bromides unless the ring is activated by electron-withdrawing groups. The reactivity of 3-bromoindoles towards nucleophiles can be enhanced under specific conditions, such as phase-transfer catalysis.

The following table provides an overview of the potential reactivity of the bromine atom in this compound with various reagents, based on established methodologies for related bromoindoles.

Reaction TypeReagent ClassCatalyst/ConditionsProduct Type
Suzuki-Miyaura Coupling Aryl/vinyl boronic acidsPd catalyst, Base1-Acetyl-3-aryl/vinylindoles
Heck Reaction AlkenesPd catalyst, Base1-Acetyl-3-alkenylindoles
Sonogashira Coupling Terminal alkynesPd catalyst, Cu(I) cocatalyst, Base1-Acetyl-3-alkynylindoles
Buchwald-Hartwig Amination Primary/secondary aminesPd catalyst, Base1-Acetyl-3-(amino)indoles
Nucleophilic Substitution Thiols, Alkoxides, etc.Phase-transfer catalyst or other activating conditions3-Substituted 1-acetylindoles

Spectroscopic Characterization and Structural Analysis of 1 Acetyl 3 Bromoindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

The proton NMR (¹H NMR) spectrum of 1-acetyl-3-bromoindole is predicted to display distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the methyl protons of the acetyl group. The aromatic region (typically δ 7.0-8.5 ppm) would show a complex pattern of multiplets for the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7). The exact chemical shifts and coupling patterns would depend on the electronic effects of the acetyl and bromo substituents. The proton at the 2-position (H-2) is expected to appear as a singlet, likely downfield due to the influence of the adjacent nitrogen and bromine atoms. The acetyl group's three methyl protons would present as a sharp singlet, typically in the upfield region (around δ 2.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 Singlet Downfield of aromatic region
H-4 Multiplet Aromatic region (δ 7.0-8.5)
H-5 Multiplet Aromatic region (δ 7.0-8.5)
H-6 Multiplet Aromatic region (δ 7.0-8.5)
H-7 Multiplet Aromatic region (δ 7.0-8.5)

Note: This table is predictive and not based on published experimental data.

¹³C NMR Spectroscopic Analysis and Carbon Connectivity

In the carbon-13 NMR (¹³C NMR) spectrum, this compound would exhibit ten distinct signals corresponding to its ten carbon atoms. The carbonyl carbon of the acetyl group is expected to be the most downfield signal (δ 168-172 ppm). The eight carbons of the indole ring would appear in the aromatic region (δ 100-140 ppm). The position of the C-3 carbon, bonded to the bromine atom, would be significantly influenced by the halogen's electronic effects. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Predicted Chemical Shift (ppm)
C=O δ 168-172
C-2 Aromatic Region
C-3 Aromatic Region (influenced by Br)
C-3a Aromatic Region
C-4 Aromatic Region
C-5 Aromatic Region
C-6 Aromatic Region
C-7 Aromatic Region
C-7a Aromatic Region

Note: This table is predictive and not based on published experimental data.

Two-Dimensional NMR Techniques for Complex Structural Characterization

While no specific 2D NMR studies on this compound have been reported, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment. A COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, aiding in the assignment of the H-4, H-5, H-6, and H-7 signals. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak around 1700-1720 cm⁻¹ would be indicative of the carbonyl (C=O) stretch of the N-acetyl group. The aromatic nature of the indole ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Other significant peaks would include C-N stretching and a C-Br stretching vibration, which typically appears in the fingerprint region at lower wavenumbers.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium
Carbonyl (C=O) Stretch 1700-1720 Strong
Aromatic C=C Stretch 1450-1600 Medium-Strong
C-N Stretch 1200-1350 Medium

Note: This table is predictive and not based on published experimental data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₈BrNO), the molecular ion peak [M]⁺ would be observed at m/z 237 and an [M+2]⁺ peak of similar intensity at m/z 239, which is characteristic of a molecule containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation pattern would likely involve initial loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da). Subsequent fragmentation could involve the loss of the bromine atom (Br•, 79/81 Da) or hydrogen cyanide (HCN, 27 Da) from the indole ring, which are common fragmentation pathways for indole derivatives.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Ion Predicted m/z
[C₁₀H₈BrNO]⁺• (Molecular Ion) 237/239
[C₈H₆BrN]⁺• (Loss of CH₂=C=O) 195/197
[C₁₀H₈NO]⁺ (Loss of Br) 158

Note: This table is predictive and not based on published experimental data.

X-ray Diffraction (XRD) for Solid-State Structural Conformation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. There are currently no published crystal structures for this compound in the Cambridge Structural Database. An XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the planarity of the indole ring system and the orientation of the N-acetyl group relative to the bicyclic core.

Computational Chemistry and Theoretical Investigations of 1 Acetyl 3 Bromoindole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic nature and reactivity of molecules. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov DFT studies, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), are employed to determine the optimized ground-state geometry of 1-Acetyl-3-bromoindole. nih.govresearchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface.

The energetics of the molecule, including its heat of formation and stabilization energy, can also be calculated. niscpr.res.in These values provide insights into the molecule's thermodynamic stability. The presence of the electron-withdrawing acetyl group at the N1 position and the bromine atom at the C3 position significantly influences the geometry and electron distribution of the indole (B1671886) core compared to the parent indole molecule.

Below is a representative table of optimized geometric parameters for this compound, as would be typically obtained from a DFT calculation at the B3LYP/6-31G(d) level of theory.

ParameterAtom Pair/Trio/QuartetCalculated Value
Bond Length C2-C3~1.37 Å
C3-Br~1.89 Å
N1-C(Acetyl)~1.40 Å
C(Acetyl)=O~1.22 Å
Bond Angle C2-C3-Br~127.5°
C2-N1-C(Acetyl)~128.0°
Dihedral Angle C2-N1-C(Acetyl)=O~0° or 180°

Note: The values presented are illustrative and representative of typical DFT calculation outputs for similar structures.

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unimib.it The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be localized primarily on the indole ring, particularly the pyrrole (B145914) moiety, making it the site for electrophilic attack. The LUMO, conversely, is influenced by the electron-withdrawing acetyl group and the electronegative bromine atom, indicating the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. niscpr.res.in

Analysis of the MOs helps in understanding the regioselectivity of reactions. The coefficients of the atomic orbitals contributing to the HOMO and LUMO can pinpoint the specific atoms most likely to be involved in bond formation.

Molecular OrbitalEnergy (eV)Primary LocationImplication for Reactivity
HOMO -6.5Pyrrole Ring (C2)Site for electrophilic attack
LUMO -1.2Benzene (B151609) Ring, Acetyl GroupSite for nucleophilic attack
HOMO-LUMO Gap 5.3-Indicator of kinetic stability

Note: These energy values are hypothetical and serve to illustrate the output of a typical molecular orbital analysis.

Reaction Mechanism Elucidation using Computational Methods

Computational methods, especially DFT, are powerful tools for elucidating reaction mechanisms. unimib.it By mapping the potential energy surface of a reaction, chemists can identify transition states (TS), intermediates, and the activation energies required for a reaction to proceed.

For reactions involving this compound, such as Suzuki or Heck cross-coupling reactions at the C3-Br bond, computational studies can model the entire catalytic cycle. This involves calculating the energies of oxidative addition, transmetalation, and reductive elimination steps. By comparing the energy barriers of different potential pathways, the most favorable mechanism can be determined. This theoretical insight is invaluable for optimizing reaction conditions and understanding unexpected outcomes.

In Silico Modeling for Predicting Synthetic Outcomes and Regioselectivity

In silico modeling extends the principles of reaction mechanism elucidation to predict the outcomes of synthetic reactions. mdpi.com By calculating the activation energies for competing reaction pathways, it is possible to predict the major product and the regioselectivity of a reaction.

For instance, if this compound were subjected to further electrophilic substitution, computational models could predict whether the reaction would occur on the benzene or pyrrole portion of the ring. By comparing the stability of the intermediates (sigma complexes) formed during attack at different positions, the most likely site of substitution can be identified. This predictive capability accelerates the discovery of new synthetic routes and minimizes trial-and-error experimentation. nih.govnih.gov

Conformational Analysis and Intermolecular Interactions

While the indole ring system is rigid, the N-acetyl group introduces a degree of conformational flexibility. Conformational analysis using computational methods can determine the preferred orientation of the acetyl group relative to the indole plane. This typically involves rotating the N-C(acetyl) bond and calculating the energy at each step to identify the global energy minimum. The planar conformation, where the acetyl group is coplanar with the indole ring to maximize conjugation, is generally the most stable.

Computational chemistry also allows for the study of non-covalent intermolecular interactions, such as hydrogen bonding and π-stacking. The electrostatic potential map of this compound can be calculated to identify regions of positive and negative charge. The oxygen atom of the acetyl group is a clear hydrogen bond acceptor site. The aromatic indole ring can participate in π-stacking interactions with other aromatic systems, which is crucial for understanding its behavior in condensed phases and biological systems.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate a molecule's structural properties with its biological activity. nih.gov For this compound derivatives, QSAR models can be developed to guide the design of new compounds with enhanced therapeutic properties.

The process involves creating a library of virtual derivatives by modifying the parent structure. For each derivative, a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) is calculated. These descriptors are then used in statistical methods, such as multiple linear regression (MLR), to build a mathematical model that links the descriptors to experimentally measured biological activity. eurjchem.com

Example of Descriptors Used in QSAR for Indole Derivatives: nih.govsemanticscholar.org

Topological: Kappa shape indices (κ), Wiener index

Electronic: Dipole moment, HOMO/LUMO energies

Physicochemical: LogP (lipophilicity), Molar Refractivity (MR)

A validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources. d-nb.info

Biological and Medicinal Chemistry Applications of 1 Acetyl 3 Bromoindole Derivatives

Structure-Activity Relationship (SAR) Studies of 1-Acetyl-3-bromoindole Analogues

The biological activity of indole (B1671886) derivatives is profoundly influenced by the nature and position of substituents on the indole scaffold. For this compound and its analogues, structure-activity relationship (SAR) studies are crucial in elucidating the molecular features responsible for their pharmacological effects. Key modifications, including the N-acetylation, the bromine atom at the C-3 position, and further substitutions on the heterocyclic and carbocyclic rings, all play a significant role in modulating the biological profile of these compounds.

Impact of N-Acetylation on Biological Activity

The substitution at the N-1 position of the indole ring is a critical determinant of biological activity. The N-acetyl group in this compound can significantly alter the compound's electronic properties, lipophilicity, and steric profile compared to an unsubstituted indole (N-H). Generally, N-acylation is a widespread motif in many pharmaceuticals and natural products. nih.gov However, the specific impact of an acetyl group versus other substituents can lead to varied outcomes. For instance, in a study of isocombretastatin A-4 analogues, methyl substitution at the N-1 position of the indole significantly enhanced anticancer activities by approximately 60-fold compared to the non-substituted compound. nih.gov Conversely, another study found that a hydroxymethyl substituent at the N-1 position was more effective in enhancing anticancer activity than an acetyl group. nih.gov In a separate series of indole derivatives, N-benzyl analogues generally exhibited lower antiproliferative activity compared to N-H or N-alkyl derivatives, suggesting that the size and nature of the substituent at the N-1 position are finely tuned for optimal activity. nih.gov The acetylation status of proteins can also regulate the catalytic activity of enzymes, indicating that an N-acetyl group could influence how the indole molecule interacts with biological targets. frontiersin.org

Influence of Bromine Substitution at C-3 on Pharmacological Profiles

The C-3 position of the indole ring is a frequent site for substitution in biologically active alkaloids. nih.gov Functionalizing this position is a common strategy for generating diverse structures with potent pharmacological activities. nih.gov While direct SAR studies on this compound are limited, the influence of a halogen at or near the C-3 position is a known modulator of activity. For example, the indole-3-carbinol (B1674136) (I3C) derivative, 3-(2-bromoethyl)-indole, demonstrated significantly greater inhibition of colon cancer cell proliferation than its parent compound, with an IC50 value of 50 µM. researchgate.netnih.gov This highlights the potency-enhancing effect of a bromoalkyl group at the C-3 position. Another I3C derivative, (3-chloroacetyl)-indole (3CAI), also showed much stronger inhibition of colon cancer cell growth compared to I3C itself. nih.gov The presence of halogen substituents in many natural products is known to profoundly influence their biological activity, often leading to a significant increase. nih.govnih.gov The substitution pattern at C-3 is therefore a key element in the design of indole-based therapeutic agents.

Effects of Further Substitutions on the Indole Ring System

Beyond the N-1 and C-3 positions, substitutions on the benzene (B151609) portion of the indole ring system have a substantial impact on pharmacological profiles. Studies on various brominated indoles have consistently shown that the location of the bromine atom is critical. In a series of brominated isatin (B1672199) derivatives, the anti-inflammatory activity was significantly affected by the bromine's position on the benzene ring, with the order of potency being 5-Br > 6-Br > 7-Br. nih.gov Similarly, for meridianin alkaloids, a single bromine substitution on position 5 or 6 of the indole ring results in a considerable improvement in potency for kinase inhibition, whereas two bromide substitutions can slightly reduce it. nih.gov The substitution of bromine on C-5 or C-6 has also been noted to increase the anti-cancer activity of isatin derivatives. nih.gov The nature of the substituent is also important; for example, the presence of nitro groups on the indole ring has been found to be crucial for increasing anti-inflammatory activity. mdpi.com These findings underscore that while the core this compound structure is a valuable starting point, further optimization through substitution on the indole ring system can fine-tune its biological activity.

Exploration of Biological Activities and Therapeutic Potential

Derivatives of this compound are part of the broader family of halogenated indoles, which are recognized for their significant therapeutic potential, particularly in oncology. nih.govresearchgate.net The unique chemical properties conferred by the indole nucleus, combined with the effects of acetylation and bromination, make these compounds promising candidates for drug discovery.

Anticancer Activities and Mechanisms of Action

Indole derivatives are a well-established class of anticancer agents, with natural alkaloids like vincristine (B1662923) and vinblastine (B1199706) being prime examples used in chemotherapy. nih.gov Synthetic bromoindoles have also demonstrated significant anti-cancer properties. nih.gov The introduction of a bromine atom can enhance biological activity, a strategy employed in many natural products and synthetic compounds. nih.gov For instance, the indole-3-carbinol derivative 3-(2-bromoethyl)-indole was identified as a potent inhibitor of colon cancer cell growth. nih.gov Another halogenated derivative, (3-chloroacetyl)-indole, was found to be a specific inhibitor of the serine/threonine kinase AKT, a critical target in cancer therapy due to its role in promoting cell proliferation and inhibiting apoptosis. nih.gov The anticancer mechanisms of indole derivatives are diverse, ranging from the inhibition of tubulin polymerization and cell cycle arrest to the induction of apoptosis. nih.govnih.gov

A primary mechanism through which this compound analogues may exert their anticancer effects is the inhibition of cellular proliferation. Numerous studies have quantified the antiproliferative activity of various substituted indole derivatives against a range of human cancer cell lines.

For example, the halogenated indole derivative 3-(2-bromoethyl)-indole (BEI-9) was found to be a potent inhibitor of proliferation in SW480 colon cancer cells, with a 50% inhibitory concentration (IC50) of 50 µM. researchgate.net In another study, a series of indole-aryl amide derivatives were tested against several cancer cell lines, with some compounds showing noteworthy activity. nih.gov For instance, one derivative demonstrated potent activity against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values of 0.81 µM and 2.13 µM, respectively. nih.gov Another compound in the same series was particularly effective against HT29 colon cancer cells, inhibiting proliferation and causing cell cycle arrest in the G1 phase. nih.gov Furthermore, a novel series of substituted indole-based hydroxamic acid derivatives exhibited potent anti-proliferative activities, with one compound (4o) effectively inhibiting colony formation in HCT116 cancer cells and showing excellent in vitro anti-tumor proliferation activity. nih.gov

The table below summarizes the antiproliferative activities of various relevant indole derivatives against several human cancer cell lines.

CompoundCancer Cell LineCell Line TypeIC50 (µM)Source
3-(2-bromoethyl)-indole (BEI-9)SW480Colon Cancer50 researchgate.net
Indole-aryl amide 2MCF7Breast Cancer0.81 nih.gov
Indole-aryl amide 2PC3Prostate Cancer2.13 nih.gov
Indole-aryl amide 4HT29Colon Cancer0.96 nih.gov
Indole-aryl amide 4HeLaCervical Cancer1.87 nih.gov
Indole-aryl amide 4MCF7Breast Cancer0.84 nih.gov
Indole-aryl amide 5HT29Colon Cancer2.61 nih.gov
Indole-aryl amide 5PC3Prostate Cancer0.39 nih.gov
Indole-aryl amide 5Jurkat J6Leukemia0.37 nih.gov
(3-chloroacetyl)-indole (3CAI)HCT116Colon Cancer~10-20 (estimated) nih.gov
Indole-3-carbinol (I3C)VariousVarious Cancers200-300 nih.gov
Induction of Apoptosis

Derivatives of this compound are implicated in the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The mechanism often involves the activation of a cascade of enzymes known as caspases. Cellular apoptotic pathways typically converge on the activation of procaspase-3, leading to the production of active caspase-3, which then catalyzes the breakdown of numerous cellular substrates, resulting in apoptotic cell death. illinois.edu

The process can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is triggered by the binding of ligands to death receptors, leading to the activation of initiator caspase-8. mdpi.comnih.gov The intrinsic pathway is initiated by cellular stress, which causes the mitochondria to release cytochrome c. mdpi.com This release leads to the formation of the apoptosome, which activates caspase-9. mdpi.com Both caspase-8 and caspase-9 can then activate the executioner caspase, caspase-3, which carries out the final stages of apoptosis. mdpi.comnih.gov

Studies on related indole compounds, such as indole-3-carbinol (I3C), have shown that they can induce apoptosis in lung cancer cells by increasing the cleavage of procaspase-8 and procaspase-3. nih.gov The inhibition of caspase-8 has been observed to significantly reduce the cleavage of these caspases, confirming the pathway's importance. nih.gov In some cellular contexts, the activation of RNase L can induce apoptosis that involves caspase-3 activity. mdpi.com The cleavage of Beclin-1 by caspases can terminate autophagy and promote a switch to apoptosis, highlighting the intricate cross-talk between these cellular processes. mdpi.com

Modulation of Signaling Pathways (e.g., ERK, Bcl-2, Mcl-1)

The anticancer activity of indole derivatives is also linked to their ability to modulate critical signaling pathways that control cell survival and proliferation. Key pathways include the MAPK/ERK pathway and those involving the Bcl-2 family of proteins.

The MAPK family, which includes ERK, p38, and JNK, mediates intracellular signal transduction and can have opposing effects on cell survival and apoptosis depending on the cellular context. scienceopen.com The Ras/Raf/MEK/ERK pathway is a key regulator of cell survival, and its inhibition can affect the expression and activity of Bcl-2 family proteins. scienceopen.com For instance, inhibiting the ERK and STAT3 pathways has been shown to downregulate the anti-apoptotic protein Bcl-2, thereby inducing apoptosis. scienceopen.com

The Bcl-2 family of proteins consists of both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like Bax and Bak). The balance between these proteins is a critical determinant of a cell's fate. Myeloid cell leukemia-1 (Mcl-1) is a crucial anti-apoptotic protein whose expression is regulated by MAPK/ERK signaling. mdpi.com Specifically, Mcl-1 can be phosphorylated by ERK1/2, which increases its stability and enhances its anti-apoptotic function. mdpi.com Therefore, inhibitors that affect the ERK pathway can indirectly modulate Mcl-1 activity. nih.gov Mcl-1 functions as a point of integration for signals from pro-survival pathways (like the AKT pathway, which inhibits its degradation) and pro-apoptotic pathways (like the JNK pathway, which promotes its degradation). nih.gov The combined inhibition of ERK1/2 and Mcl-1 has been shown to be highly synergistic in inducing caspase-dependent apoptosis in cancer cells. nih.gov

Tubulin Polymerization Inhibition

A significant mechanism by which certain this compound derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle. nih.gov Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making tubulin a key target for cancer therapy. nih.govnih.gov

Arylthioindole (ATI) derivatives, which can include a bromo-substituted indole scaffold, are potent inhibitors of tubulin polymerization. csic.es These compounds typically bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. nih.govcsic.es This disruption of microtubule dynamics leads to mitotic arrest, typically in the G2/M phase of the cell cycle, which is followed by apoptotic cell death. nih.gov

The inhibitory activity is sensitive to the substitution pattern on the indole ring. For example, studies on a series of arylthioindoles have shown that introducing a chlorine atom at position 5 of the indole ring did not significantly change the inhibition of tubulin assembly compared to the unsubstituted parent compound. csic.es However, other substitutions, such as bulkier ether groups at the same position, led to reduced activity. csic.es The potency of these compounds is often evaluated by their IC50 value, which represents the concentration required to inhibit tubulin polymerization by 50%.

Inhibition of Tubulin Polymerization by Arylthioindole (ATI) Derivatives
CompoundSubstitution on Indole RingIC50 (µM) for Tubulin Polymerization Inhibition
ATI Derivative 10None2.6
ATI Derivative 145-Chloro2.6
ATI Derivative 215-Methyl2.7
ATI Derivative 225-Methoxy4.1
ATI Derivative 245-Ethoxy2.1

Data sourced from research on arylthioindole derivatives as inhibitors of tubulin polymerization. csic.es

Antimicrobial and Antifungal Properties

Indole derivatives, including those with bromine substitutions, represent an important class of compounds in the development of new antimicrobial agents. nih.gov Their broad spectrum of activity encompasses antibacterial and antifungal effects, making them promising candidates for addressing the challenge of antimicrobial resistance. nih.govthepharmajournal.com

Evaluation against Bacterial Strains (e.g., S. aureus, MRSA, E. coli)

Derivatives of this compound have been evaluated for their efficacy against various bacterial pathogens, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as Gram-negative bacteria such as Escherichia coli. nih.govd-nb.info The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Synthetic indole derivatives have demonstrated significant activity against a wide range of Gram-positive bacteria, with some compounds showing MIC values in the range of 0.25–2 µg/mL. nih.gov Studies on indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown MIC values ranging from 3.125 to 50 µg/mL against strains of S. aureus, MRSA, and E. coli. nih.gov For instance, certain indole-thiadiazole and indole-triazole derivatives were identified as the most effective against S. aureus, with MIC values of 6.25 µg/mL. nih.gov Furthermore, marine-derived bisindole alkaloids, such as 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, have shown potent activity against both MRSA and methicillin-sensitive S. aureus (MSSA) strains, with MIC values as low as 2 µg/mL. mdpi.com

Antibacterial Activity (MIC, µg/mL) of Various Indole Derivatives
Compound TypeStaphylococcus aureusMRSAEscherichia coli
Indole-Triazole/Thiadiazole Derivatives6.25 - >503.125 - >5025 - >50
Synthetic Indole Derivative (SMJ-2)0.25 - 20.25 - 2Ineffective
Bis(6-bromo-1H-indol-3-yl)ethanamine22Not Reported

MIC values are presented as ranges based on studies of different indole derivatives. nih.govnih.govmdpi.com

Antifungal Efficacy

In addition to their antibacterial properties, indole derivatives have demonstrated notable antifungal activity against a variety of fungal pathogens. thepharmajournal.comnih.gov A series of novel 3-acetylindole (B1664109) derivatives, synthesized by reacting 3-acetylindole with various benzaldehydes, were screened for their in-vitro antifungal activity against species like Candida albicans, Rhizoletus oligosporus, Gibberella fujikuroi, and Aspergillus niger. thepharmajournal.com Several of these compounds exhibited antifungal activity that was comparable or superior to the standard drug fluconazole (B54011). thepharmajournal.com

Other studies focusing on indole derivatives containing triazole and thiadiazole rings also reported significant antifungal effects, particularly against Candida krusei. nih.gov Many of these compounds were found to be several times more effective than fluconazole against this intrinsically resistant species, with MIC values as low as 3.125 µg/mL, compared to fluconazole's MIC of 64 µg/mL. nih.gov The introduction of halogen substituents, such as bromine, on the indole ring has been noted as crucial for potent antifungal activity in certain classes of derivatives. nih.gov

Antifungal Activity (MIC, µg/mL) of Indole Derivatives
Compound TypeCandida albicansCandida krusei
Indole-Triazole/Thiadiazole Derivatives3.125 - 253.125 - 12.5
Fluconazole (Standard)0.7864

Data compiled from studies on various indole derivatives. nih.gov

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation in many pathogenic bacteria. proquest.com The inhibition of QS, also known as quorum quenching, is an attractive anti-virulence strategy that may reduce pathogenesis without exerting selective pressure for antibiotic resistance. nih.govbiorxiv.org

Indole and its derivatives have been identified as potential quorum sensing inhibitors (QSIs). nih.gov Specifically, bromination of indole carboxaldehydes has been shown to significantly enhance their potency as QSIs. proquest.comnih.gov A study comparing indole-3-carboxaldehyde (B46971) (ICA) to its monobrominated derivatives (5-bromo, 6-bromo, and 7-bromo) found that bromination reduced the IC50 values for QS inhibition by 2- to 13-fold. proquest.comnih.gov

5-bromoindole-3-carboxaldehyde, a related bromoindole derivative, has demonstrated effective inhibition of QS-dependent virulence factors in Pseudomonas aeruginosa. biorxiv.orgbiorxiv.org At concentrations of 50-100 µg/mL, this compound significantly inhibited the production of pyocyanin, elastase, and protease, which are key virulence factors regulated by the QS system in this pathogen. biorxiv.orgbiorxiv.orgresearchgate.net This provides strong evidence that bromoindole scaffolds can serve as a basis for developing novel agents to combat bacterial infections by disrupting their communication systems. biorxiv.org

Anti-inflammatory Effects and COX-1/2 Inhibition

The indole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents, with indomethacin (B1671933) being a notable example of a non-steroidal anti-inflammatory drug (NSAID) bearing this core structure. nih.gov The mechanism of action for many indole-based anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation. nih.gov Research into novel indole derivatives continues to explore their potential as more selective and potent COX inhibitors, with a particular focus on COX-2 selectivity to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition. aalto.fi

Derivatives of 1,3-dihydro-2H-indolin-2-one have been synthesized and evaluated for their in vitro anti-inflammatory and COX-2 inhibitory activities. nih.gov Some of these compounds exhibited significant inhibition of nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells and demonstrated potent COX-2 inhibitory activity. nih.gov For instance, certain derivatives showed IC50 values for COX-2 inhibition in the low micromolar range, suggesting that the oxindole (B195798) scaffold, a close structural relative of the indole core, is a promising template for the design of new anti-inflammatory agents. nih.gov

Furthermore, studies on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have identified compounds with significant anti-inflammatory activity. nih.gov One of the most potent compounds from this series demonstrated selective inhibition of COX-2 expression and a favorable gastric profile. nih.gov Docking studies of these derivatives have revealed interactions with key amino acid residues in the COX-2 active site, such as Tyr 355 and Arg 120, similar to the binding mode of established COX inhibitors like indomethacin. nih.gov

While direct studies on this compound derivatives as COX inhibitors are not extensively documented in the reviewed literature, the established anti-inflammatory potential of the broader indole class suggests that this scaffold is a viable starting point for the design of novel COX-1/2 inhibitors. The presence of the acetyl group at the 1-position and the bromo substituent at the 3-position of the indole ring in this compound could be exploited to modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity for COX-2.

Compound TypeTargetIC50 (µM)Selectivity Index (SI)
1,3-dihydro-2H-indolin-2-one derivative (Compound 4e)COX-22.35 ± 0.04Not Reported
1,3-dihydro-2H-indolin-2-one derivative (Compound 9h)COX-22.422 ± 0.10Not Reported
1,3-dihydro-2H-indolin-2-one derivative (Compound 9i)COX-23.34 ± 0.05Not Reported
Indole acetohydrazide derivative (S3)COX-1/COX-2Selectively inhibits COX-2 expressionNot Reported

Antiviral Activity (e.g., Anti-HIV-1 Integrase)

The indole nucleus is a recurring motif in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities, including antiviral effects. nih.gov Specifically, indole derivatives have emerged as a promising class of inhibitors for various stages of the HIV-1 life cycle. nih.gov One of the key viral enzymes targeted by these compounds is HIV-1 integrase, which is essential for the integration of the viral DNA into the host cell's genome. researchgate.net

Research has led to the discovery of N-arylsulfonyl-3-acetylindoles as a class of anti-HIV-1 agents. researchgate.net Structure-activity relationship (SAR) studies on these compounds have indicated that the nature and position of substituents on both the indole ring and the arylsulfonyl moiety play a crucial role in their antiviral potency. researchgate.net For instance, certain N-(m-Nitro)phenylsulfonyl-3-propionyl-6-methylindole derivatives have demonstrated significant inhibitory activity against HIV-1 replication, with some compounds exhibiting high therapeutic indices. researchgate.net

In addition to targeting HIV-1 integrase, other indole derivatives, such as 3-oxindoles, have been identified as inhibitors of HIV-1 infection through a different mechanism. nih.govnih.gov Studies have shown that certain 3-oxindole-2-carboxylate derivatives can potently inhibit HIV-1 infection by targeting the Tat-mediated viral transcription process. nih.govnih.gov One of the lead compounds from this series, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, displayed a half-maximal inhibitory concentration (IC50) in the sub-micromolar range with a high selectivity index. nih.gov

The this compound scaffold, with its reactive bromo group at the 3-position, offers a versatile platform for the synthesis of a diverse library of derivatives. The acetyl group at the 1-position can influence the electronic properties of the indole ring system, which could be beneficial for optimizing interactions with viral targets. Although direct antiviral studies on derivatives of this compound are not extensively reported, the proven anti-HIV-1 activity of structurally related 3-acetylindole and other substituted indoles provides a strong rationale for exploring this chemical space for novel antiviral agents.

Compound ClassTargetEC50 (µg/mL)Therapeutic Index (TI)
N-arylsulfonyl-3-acetylindole (Compound 3c)HIV-10.811.7
N-arylsulfonyl-3-acetylindole (Compound 3g)HIV-14.016.6
N-arylsulfonyl-3-acetylindole (Compound 3i)HIV-11.284.1
3-Oxindole-2-carboxylate derivative (6f)HIV-1 Tat-mediated transcription0.4578 µM (IC50)111.37

Central Nervous System (CNS) Activity and Neurodegenerative Disease Implications

Indole-based structures are of significant interest in the field of neuroscience due to their prevalence in a wide array of neuroactive natural products and synthetic molecules. nih.gov The indole ring is a core component of the neurotransmitter serotonin (B10506), which plays a critical role in mood, cognition, and various physiological processes in the central nervous system (CNS). nih.gov Consequently, derivatives of indole are being actively investigated for their potential therapeutic applications in a range of neurological and psychiatric disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

The development of CNS-active compounds often requires careful modulation of physicochemical properties to ensure blood-brain barrier (BBB) penetration. nih.gov The synthesis of analogues of marine natural products, such as 7-bromotrypargine, which contains a bromo-substituted β-carboline (an indole alkaloid derivative), has led to the identification of compounds with activity at CNS targets. nih.gov These synthetic efforts highlight the importance of halogenated indole scaffolds in the design of novel neuropharmacological agents. nih.gov

Furthermore, derivatives of 1-H-isoindole-1,3(2H)-dione have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. nih.gov Some of these compounds have demonstrated potent inhibitory activity in the nanomolar to low micromolar range. nih.gov Molecular modeling and dynamics simulations have provided insights into the binding interactions of these inhibitors with the active site of AChE. nih.gov

While specific studies focusing on the CNS activity of this compound derivatives are limited in the available literature, the structural features of this compound suggest its potential as a precursor for CNS-active molecules. The bromo substituent at the 3-position can serve as a handle for further chemical modifications to introduce functionalities known to interact with CNS targets. The acetyl group at the 1-position can be retained or modified to fine-tune the lipophilicity and electronic properties of the resulting compounds, which are critical for their pharmacokinetic and pharmacodynamic profiles in the CNS.

Potential for Other Pharmacological Applications (e.g., Anticonvulsant, Antihypertensive, Antidiabetic)

The versatility of the indole scaffold extends to a wide range of other pharmacological activities, including anticonvulsant, antihypertensive, and antidiabetic properties. researchgate.netneuroquantology.com The exploration of indole derivatives in these therapeutic areas is an active area of research, with numerous studies reporting the synthesis and biological evaluation of novel compounds.

In the realm of anticonvulsant drug discovery, 3-acetylindole, a close structural analog of this compound, has been utilized as a starting material for the synthesis of new thiazolidinone and thiotriazole-indoles. researchgate.net Some of the synthesized compounds from these studies have shown promising anticonvulsant activity in various experimental models. researchgate.net Additionally, N-substituted isoindoline-1,3-dione derivatives have been investigated for their anticonvulsant potential, with some analogs demonstrating the ability to protect against pentylenetetrazole (PTZ)-induced seizures in mice. nih.gov Docking studies of these compounds have suggested a potential mechanism of action involving the inhibition of voltage-gated sodium channels. nih.gov

While the direct evaluation of this compound derivatives for anticonvulsant, antihypertensive, or antidiabetic activities is not extensively covered in the reviewed literature, the established biological activities of related indole-containing compounds provide a strong impetus for such investigations. The this compound molecule serves as a valuable synthon for accessing a diverse range of 3-substituted indole derivatives. The reactivity of the C-Br bond at the 3-position allows for the introduction of various pharmacophoric groups that are known to be important for these pharmacological effects. For example, the incorporation of moieties that can modulate ion channels or interact with specific receptors involved in blood pressure regulation or glucose metabolism could lead to the discovery of novel therapeutic agents.

Compound SeriesPharmacological ActivityAnimal ModelNotable Results
Thiazolidinone and Thiotriazole-IndolesAnticonvulsantNot SpecifiedSome derivatives showed potent activity.
N-substituted Isoindoline-1,3-dionesAnticonvulsantPTZ-induced seizures in miceSome compounds protected against seizures.
Quinazolin-4(3H)-one derivativesAnticonvulsantPTZ-induced seizures in miceSeveral compounds exhibited anticonvulsant properties. mdpi.com

Target Identification and Mechanism of Action Studies for this compound Scaffolds

Enzyme Inhibition Studies (e.g., EGFR, Kinases)

The indole core is a privileged scaffold in the design of kinase inhibitors, with a number of approved drugs and clinical candidates for the treatment of cancer incorporating this heterocyclic system. nih.govnih.gov A significant focus of this research has been the inhibition of the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in various cancers. nih.govnih.govtu.edu.iq

Studies on 5-bromoindole-2-carboxylic acid derivatives have led to the identification of compounds with promising EGFR inhibitory activity. nih.govtu.edu.iq Molecular docking analyses of these compounds have shown favorable binding energies within the EGFR tyrosine kinase domain. nih.govtu.edu.iq In vitro assays have confirmed the antiproliferative effects of these derivatives against cancer cell lines that overexpress EGFR, with some compounds inducing cell cycle arrest and apoptosis. nih.gov

Furthermore, research on cytotoxic oxindole derivatives has also pointed towards EGFR inhibition as a potential mechanism of their anticancer activity. nih.gov In vitro EGFR inhibition assays with potent cytotoxic oxindoles have been conducted, and molecular docking studies have helped to elucidate the probable interactions of these compounds with the kinase domain of the EGFR protein. nih.gov

Compound ClassTarget EnzymeIC50
5-bromoindole-2-carboxylic acid derivativesEGFR tyrosine kinaseNot explicitly stated, but showed favorable binding energies in docking studies. nih.govtu.edu.iq
Cytotoxic oxindole derivativesEGFRNot explicitly stated, but potent cytotoxic compounds were evaluated for EGFR inhibition. nih.gov

Receptor Binding Assays

Receptor binding assays are a fundamental tool in drug discovery for determining the affinity of a ligand for its biological target. In the context of indole derivatives, these assays have been instrumental in characterizing their interactions with a wide range of receptors, particularly in the central nervous system.

The this compound scaffold represents a starting point for the synthesis of novel ligands for various receptors. The bromo group at the 3-position is a key functional handle that can be readily transformed through various cross-coupling reactions to introduce a wide array of substituents. This allows for the systematic exploration of the chemical space around the indole core to identify moieties that can confer high-affinity binding to a specific receptor of interest. The acetyl group at the 1-position can also be varied to modulate the electronic and steric properties of the molecule, which can in turn influence receptor binding affinity and selectivity.

Given the versatility of the indole scaffold in interacting with a diverse range of biological targets, it is plausible that derivatives of this compound could be developed as potent and selective ligands for various receptors, including but not limited to G-protein coupled receptors (GPCRs) and ion channels. Future research in this area would necessitate the synthesis of a library of such derivatives followed by their systematic screening in a panel of receptor binding assays to identify promising lead compounds for further optimization.

Lack of Specific Research Hinders Detailed Analysis of this compound Derivatives as DNA Intercalators

The investigation into small molecules that can interact with DNA is a significant area of research in the development of new therapeutic agents. DNA intercalators, which are typically planar aromatic molecules, can insert themselves between the base pairs of the DNA double helix, leading to structural changes and interference with cellular processes such as replication and transcription. This mechanism is a key feature of several clinically used anticancer drugs.

Indole-containing compounds have been explored for their diverse biological activities, including their potential to act as DNA binding agents. For instance, certain indole derivatives have been synthesized and shown to interact with DNA, with some exhibiting significant binding constants. One study highlighted an indole derivative with a DNA binding constant (Kb) of 5.69 × 10⁴ M⁻¹, indicating a strong interaction. Another research avenue has explored the interaction of compounds like indole-3-propionic acid with the minor groove of DNA.

However, the specific role of this compound as a precursor for DNA intercalators remains underexplored in the current body of scientific literature. The synthetic utility of related compounds, such as 3-acetylindole, has been demonstrated in the preparation of various bioactive indole alkaloids. Furthermore, studies on other substituted bromoindoles have focused on different mechanisms of anticancer activity, such as the inhibition of tubulin polymerization, rather than DNA intercalation.

Future Directions and Perspectives for 1 Acetyl 3 Bromoindole Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic research on 1-acetyl-3-bromoindole will likely prioritize the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic routes can often be improved in terms of yield, reaction conditions, and waste generation. The principles of green chemistry are expected to be a major driving force in this area. tandfonline.comresearchgate.net

Key areas for development include:

Catalyst Innovation : The exploration of novel catalysts, such as nanocatalysts and reusable solid-supported catalysts, could significantly enhance reaction rates and selectivity while minimizing waste. nih.govbohrium.com The use of metal triflates in ionic liquids, for instance, has shown promise for the regioselective acylation of indoles and can be further optimized. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. tandfonline.comtandfonline.com Future studies will likely focus on optimizing microwave-assisted protocols for the synthesis and derivatization of this compound.

Mechanochemical Methods : Solvent-free mechanochemical approaches, such as ball milling, offer a sustainable alternative to traditional solvent-based reactions, reducing the environmental impact. rsc.org

Flow Chemistry : Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

These advancements will not only make the synthesis of this compound more practical but also align with the growing demand for sustainable chemical manufacturing.

Advanced Computational Approaches for Predictive Modeling and Drug Design

The application of advanced computational techniques is set to revolutionize the exploration of this compound's therapeutic potential. In silico methods can significantly accelerate the drug discovery process by predicting the biological activities of novel derivatives and elucidating their mechanisms of action at a molecular level. espublisher.com

Future computational research will likely involve:

Molecular Docking : These studies will predict the binding affinities and modes of interaction of this compound derivatives with various biological targets, such as enzymes and receptors. nih.govijirt.org This can help in identifying promising candidates for specific diseases.

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling will be employed to establish mathematical relationships between the chemical structures of this compound analogs and their biological activities. espublisher.comnih.gov This will enable the rational design of new compounds with enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations : MD simulations will provide insights into the dynamic behavior of this compound derivatives when bound to their biological targets, offering a deeper understanding of their mechanism of action. mdpi.com

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for identifying drug candidates with favorable pharmacokinetic profiles and minimizing the risk of late-stage failures in drug development. ijmps.org

The integration of these computational approaches will facilitate a more targeted and efficient drug design process, saving both time and resources.

Comprehensive Pharmacological Profiling of Derivatives for Diverse Therapeutic Areas

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, with indole-containing compounds exhibiting a wide array of pharmacological activities. chemijournal.comjocpr.comrsc.org Future research on this compound will involve the synthesis of diverse libraries of its derivatives and their comprehensive pharmacological evaluation to uncover their therapeutic potential across various disease areas.

Potential therapeutic areas for exploration include:

Anticancer Activity : Given that many indole derivatives show potent anticancer properties, new analogs of this compound will be screened against a panel of cancer cell lines to identify novel antitumor agents. nih.govmdpi.com

Antimicrobial and Antiviral Effects : The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. Derivatives of this compound will be tested for their efficacy against a broad spectrum of bacteria, fungi, and viruses. nih.gov

Anti-inflammatory Properties : Indole-based compounds have been shown to possess significant anti-inflammatory activity. jocpr.commdpi.com Future studies will explore the potential of this compound derivatives as novel anti-inflammatory drugs.

Neuropharmacological Activity : The indole structure is a key component of many neurotransmitters and psychoactive compounds. jocpr.com Therefore, derivatives of this compound will be investigated for their potential in treating neurological and psychiatric disorders.

The following table outlines potential pharmacological activities of substituted indole derivatives, providing a basis for future profiling of this compound derivatives.

Pharmacological ActivityTarget/MechanismExamples of Indole Derivatives
AnticancerTubulin polymerization inhibition, Kinase inhibition, DNA intercalationVincristine (B1662923), Indomethacin (B1671933)
AntimicrobialInhibition of bacterial cell division, Disruption of fungal cell membranesTryptophan-derived compounds
Anti-inflammatoryInhibition of COX enzymes, Modulation of cytokine productionIndomethacin, Pindolol
AntiviralInhibition of viral replication enzymesDelavirdine

Exploration of this compound as a Precursor for Complex Natural Product Synthesis

This compound, with its functionalized indole core, represents a valuable starting material for the total synthesis of complex natural products, particularly indole alkaloids. nih.govnih.gov These natural products often possess intricate molecular architectures and significant biological activities. nih.gov

Future research in this area will focus on:

Development of Novel Annulation Strategies : Utilizing the acetyl and bromo groups as synthetic handles to construct additional rings onto the indole scaffold.

Stereoselective Synthesis : Developing methods for the stereocontrolled introduction of new chiral centers, which is often a major challenge in the synthesis of complex natural products.

Synthesis of Novel Alkaloid Scaffolds : Using this compound as a building block to create novel indole alkaloid skeletons that are not found in nature but may possess interesting biological properties.

The versatility of this compound as a synthetic precursor will enable chemists to access a wide range of complex and biologically active molecules. researchgate.netpurdue.edu

Integration of Omics Technologies for Understanding Biological Impact

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will provide a systems-level understanding of the biological effects of this compound and its derivatives. ijpsr.comfrontlinegenomics.comomicstutorials.com These powerful tools can help to identify the molecular targets of these compounds and elucidate their mechanisms of action. frontiersin.orgunimi.it

Future research directions will include:

Target Identification : Using proteomic approaches, such as chemical proteomics, to identify the specific proteins that interact with this compound derivatives in cells.

Pathway Analysis : Employing transcriptomic and metabolomic analyses to determine how these compounds affect global gene expression and metabolic pathways. nih.govnih.gov

Biomarker Discovery : Identifying molecular biomarkers that can be used to monitor the therapeutic efficacy and potential toxicity of this compound-based drugs in preclinical and clinical studies.

The application of omics technologies will provide a comprehensive picture of the biological impact of this compound and its derivatives, facilitating their development as safe and effective therapeutic agents.

Q & A

Q. How can researchers ensure ethical use of literature data while avoiding plagiarism in indole chemistry studies?

  • Methodological Answer : Use citation management tools (e.g., EndNote) to track sources. Paraphrase methodologies while crediting original authors. For reused spectra or reaction schemes, obtain permissions and cite primary literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.